molecular formula C9H9NO2 B13106516 2-methyl-5,6-dihydro-1H-indole-4,7-dione

2-methyl-5,6-dihydro-1H-indole-4,7-dione

Cat. No.: B13106516
M. Wt: 163.17 g/mol
InChI Key: WCADIVMVYCXMOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-5,6-dihydro-1H-indole-4,7-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid (MsOH) in methanol (MeOH), to yield the desired indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-5,6-dihydro-1H-indole-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroindoles .

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5,6-dihydro-1H-indole-4,7-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-methyl-5,6-dihydro-1H-indole-4,7-dione

InChI

InChI=1S/C9H9NO2/c1-5-4-6-7(11)2-3-8(12)9(6)10-5/h4,10H,2-3H2,1H3

InChI Key

WCADIVMVYCXMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)CCC2=O

Origin of Product

United States

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